molecular formula C20H25NO3 B14082078 tert-Butyl (R)-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate

tert-Butyl (R)-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate

Cat. No.: B14082078
M. Wt: 327.4 g/mol
InChI Key: WUMVQTGBNZMTKS-OAHLLOKOSA-N
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Description

tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, and two phenyl groups attached to a propan-2-yl backbone. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines, which can then be further reacted to form the desired carbamate .

Industrial Production Methods: Industrial production of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient, versatile, and sustainable production compared to traditional batch processes .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is used as a protecting group for amines. It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules. Its stability and reactivity make it a valuable tool in medicinal chemistry .

Industry: In industrial applications, tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is used in the production of polymers and other materials. Its role as a protecting group allows for the selective modification of functional groups in complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is unique due to the presence of the hydroxy and diphenyl groups, which provide additional reactivity and functionality compared to other tert-butyl carbamates. This makes it particularly useful in complex organic syntheses and pharmaceutical applications .

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-1,1-diphenylpropan-2-yl]carbamate

InChI

InChI=1S/C20H25NO3/c1-15(21-18(22)24-19(2,3)4)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,23H,1-4H3,(H,21,22)/t15-/m1/s1

InChI Key

WUMVQTGBNZMTKS-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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